molecular formula C14H15NO6 B1307849 Dimethyl 2-allyl-2-(4-nitrophenyl)malonate CAS No. 404597-63-3

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

Cat. No. B1307849
M. Wt: 293.27 g/mol
InChI Key: VYZNNCKJDVKCJN-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a compound that can be synthesized through various chemical reactions involving malonates and nitrophenyl derivatives. The compound is characterized by the presence of a nitro group attached to a phenyl ring and a malonate ester functionality, which can be further modified to introduce different substituents onto the aromatic ring .

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been achieved through the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . Additionally, dimethyl malonate has been used as a one-carbon source to introduce carbon substituents onto aromatic nitro compounds, with the decarboxylation of ester groups being a significant step in the process .

Molecular Structure Analysis

While the specific molecular structure of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is not detailed in the provided papers, related compounds have been studied. For instance, the molecular crystal structure of a similar compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, was determined by X-ray diffraction, revealing its crystallization in the monoclinic P21/c space group .

Chemical Reactions Analysis

Proton transfer reactions from dimethyl (4-nitrophenyl)malonate to various N-bases in acetonitrile have been studied, showing quantitative deprotonation by N-bases with guanidine-like character . This indicates that dimethyl 2-allyl-2-(4-nitrophenyl)malonate could potentially undergo similar reactions, depending on the basicity of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate can be inferred from related compounds. For example, the spectroscopic properties of the compound synthesized in the study of the molecular crystal structure were analyzed using 1H NMR, mass, and IR spectroscopy, providing insights into its chemical environment . These methods could be applied to Dimethyl 2-allyl-2-(4-nitrophenyl)malonate to determine its physical and chemical properties.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of derivatives of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, such as dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, involves complex reactions including the formation of pyrazole and phenyl rings. These compounds have been studied for their molecular structure using NMR, single crystal X-ray diffraction, and ab initio calculations, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Catalytic Processes

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate and its derivatives have been explored in palladium-catalyzed asymmetric allylic alkylation reactions. These studies have focused on the development of new chiral ligands, exploring their efficacy in enhancing enantioselectivity in synthetic processes. For example, research has shown that certain ligands can significantly influence the outcomes of these reactions, leading to high yields and enantioselectivities. These findings have implications for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, and highlight the compound's role in facilitating efficient and selective synthesis techniques (Farrell, Goddard, & Guiry, 2002).

Novel Synthetic Routes

The compound has also been employed in innovative synthetic routes to create conjugated dienes attached to a quaternary carbon center. This application demonstrates the versatility of dimethyl 2-allyl-2-(4-nitrophenyl)malonate in constructing complex molecular architectures, offering new pathways for the synthesis of valuable chemical entities (Sato, Oonishi, & Mori, 2003).

Safety And Hazards

While specific safety and hazard information for “Dimethyl 2-allyl-2-(4-nitrophenyl)malonate” is not available in the search results, it is generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols .

properties

IUPAC Name

dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZNNCKJDVKCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394618
Record name dimethyl 2-allyl-2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

CAS RN

404597-63-3
Record name dimethyl 2-allyl-2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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